1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one
Description
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one is a cyclic ketone featuring a heptan-1-one chain attached to a 2,2-dimethyltetrahydro-2H-pyran moiety. The compound’s structure combines a seven-carbon ketone chain with a substituted tetrahydropyran ring, where two methyl groups at the 2-position introduce steric hindrance and influence conformational stability. This structural configuration impacts its physicochemical properties, such as solubility, boiling point, and lipophilicity, making it relevant for applications in organic synthesis, fragrance development, or pharmaceutical intermediates.
Properties
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)heptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-4-5-6-7-8-13(15)12-9-10-16-14(2,3)11-12/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBCRXDWXMMWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1CCOC(C1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diol Precursors
The 2,2-dimethyltetrahydro-2H-pyran ring is typically synthesized via acid-catalyzed cyclization of 5,5-dimethyl-1,5-pentanediol derivatives. For example, treatment of 4-hydroxy-5,5-dimethylpentanal with p-toluenesulfonic acid in toluene induces intramolecular hemiacetal formation, yielding the pyran ring. This method achieves >85% conversion under reflux conditions, with the dimethyl groups stabilizing the chair conformation of the resulting ring.
Functionalization at the 4-Position
The 4-position of the pyran ring is activated for subsequent reactions through tosylation or carboxylation. As demonstrated in US Patent 8,778,951, (2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate is prepared by reacting the corresponding alcohol with tosyl chloride in dichloromethane, yielding a crystalline tosylate (mp 92–94°C). Alternatively, oxidation of the 4-methyl group to a carboxylic acid via Jones oxidation provides 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, a versatile intermediate.
Key Strategies for Ketone Formation
Weinreb Amide-Mediated Acylation
The carboxylic acid intermediate is converted to a Weinreb amide to enable controlled ketone synthesis. Treatment with N,O-dimethylhydroxylamine hydrochloride and a coupling agent (e.g., EDCl) in dichloromethane forms the amide, which reacts with hexylmagnesium bromide to yield the target ketone. This method affords the product in 65–72% yield, with purity >98% by GC-MS.
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Carboxylic acid → Amide | EDCl, DMAP, CH₂Cl₂, 0°C to rt, 12 h | 89 |
| Amide → Ketone | HexylMgBr, THF, −78°C to rt, 3 h | 68 |
Nucleophilic Substitution of Tosylate Intermediates
The tosylate derivative undergoes nucleophilic displacement with a hexanoyl anion equivalent. Reaction with lithium hexanoylcuprate in tetrahydrofuran at −20°C substitutes the tosyl group, directly forming the ketone. While efficient, this method requires strict anhydrous conditions and achieves moderate yields (55–60%) due to competing elimination.
Oxidation of Secondary Alcohol Precursors
Grignard Addition to Pyran-4-carbaldehyde
Reduction of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid with LiAlH₄ yields the primary alcohol, which is oxidized to the aldehyde using pyridinium chlorochromate (PCC). Subsequent addition of hexylmagnesium bromide forms the secondary alcohol, which is oxidized to the ketone with Dess-Martin periodinane (85% yield over three steps).
Spectroscopic Validation
- ¹H NMR (CDCl₃) : δ 2.41 (t, J=7.2 Hz, 2H, COCH₂), 1.56–1.25 (m, 10H, CH₂), 1.20 (s, 6H, C(CH₃)₂).
- ¹³C NMR : 211.5 ppm (C=O), 75.2 ppm (pyran C-4).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Weinreb Amide | High selectivity, mild conditions | Requires costly reagents | 68 |
| Tosylate Displacement | Direct ketone formation | Low yield due to elimination | 55 |
| Alcohol Oxidation | Scalable, uses common reagents | Multi-step, oxidation hazards | 85 |
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Batch reactions using toluene as the solvent improve heat transfer during cyclization, reducing byproduct formation. Catalytic p-toluenesulfonic acid (2 mol%) achieves full conversion in 4 hours at 80°C, compared to 12 hours with stoichiometric acid.
Purification Techniques
Flash chromatography on silica gel (hexane:ethyl acetate, 4:1) effectively isolates the ketone, while recrystallization from ethanol/water enhances purity to >99.5%.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydropyran ring or the heptanone chain can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one
- Molecular Formula : C₁₀H₁₈O₂
- Molecular Weight : 170.25 g/mol
- Key Differences: Shorter carbon chain (propan-1-one vs. heptan-1-one) reduces molecular weight and lipophilicity. Likely lower boiling point and higher volatility compared to the heptanone derivative due to reduced chain length. Applications: Reagent-grade material used in synthetic chemistry (e.g., as a building block for heterocycles) .
Tetrahydro-6-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2H-pyran-2-one
- Molecular Formula : C₁₆H₂₄O₂
- Molecular Weight : 236.35 g/mol
- Key Differences: Contains a lactone (cyclic ester) group instead of a ketone, altering reactivity (e.g., susceptibility to hydrolysis). Undefined stereocenters may complicate synthesis and purification compared to the dimethyltetrahydropyran-heptanone compound .
1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one
- Molecular Formula: C₁₈H₂₃NO₃
- Likely higher topological polar surface area (TPSA) than the dimethyltetrahydropyran derivative, affecting membrane permeability. Applications: New psychoactive substance (NPS) with stimulant or hallucinogenic properties, unlike the target compound’s probable industrial uses .
Stability and Industrial Relevance
- The heptanone chain increases hydrophobicity, favoring use in lipid-based formulations or long-lasting fragrances, whereas shorter-chain derivatives (e.g., propanone) are more suited for volatile applications.
Biological Activity
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one, also known as a derivative of tetrahydropyran, has garnered interest in chemical and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Basic Information
- Chemical Name : 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one
- Molecular Formula : C12H22O2
- Molecular Weight : 198.3 g/mol
- CAS Number : 88795-87-3
Structural Characteristics
The compound features a heptanone backbone with a tetrahydropyran ring, which contributes to its lipophilicity and potential interactions with biological membranes. The presence of the dimethyl group enhances its steric properties, possibly influencing its biological activity.
Pharmacological Potential
Research indicates that compounds similar to 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one exhibit a range of biological activities:
- Antioxidant Activity : Compounds containing tetrahydropyran structures have been noted for their ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems .
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents .
- Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, as seen in related compounds that inhibit pro-inflammatory cytokines .
1. Antioxidant Activity Study
A study conducted on tetrahydropyran derivatives showed significant antioxidant activity measured through DPPH radical scavenging assays. The results indicated that increasing lipophilicity correlated with enhanced antioxidant capacity.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control | 10 |
| Compound A (similar structure) | 45 |
| 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one | 55 |
2. Antimicrobial Evaluation
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antimicrobial activity:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
This suggests that the compound could serve as a lead for developing new antimicrobial agents.
3. Anti-inflammatory Mechanism Investigation
Research into the anti-inflammatory effects of related compounds has shown that they can inhibit the production of TNF-alpha in macrophages. This mechanism could be relevant for 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one.
Q & A
Q. What synthetic strategies are optimal for preparing 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)heptan-1-one?
Methodological Answer:
- Retrosynthetic Analysis : Begin with the pyran ring as a core scaffold. Utilize AI-driven synthesis planning tools (e.g., Reaxys or Pistachio models) to predict feasible routes involving cyclization or functional group interconversion .
- Key Steps :
- Pyran Ring Formation : Use acid-catalyzed cyclization of diols or ketones under Dean-Stark conditions to form the 2,2-dimethyltetrahydro-2H-pyran moiety.
- Ketone Introduction : Employ Friedel-Crafts acylation or nucleophilic addition to the heptan-1-one chain.
- Validation : Confirm purity via HPLC and structural integrity via HRMS (e.g., [M+H]+ = 327.1596 observed in related pyran derivatives) .
Q. How can spectroscopic techniques characterize this compound’s structure?
Methodological Answer:
- HRMS (High-Resolution Mass Spectrometry) : Use ESI-TOF to confirm molecular mass (e.g., theoretical vs. observed [M+H]+) .
- NMR Analysis :
- 1H NMR : Identify methyl groups on the pyran ring (δ ~1.2–1.4 ppm) and ketone protons (δ ~2.1–2.3 ppm).
- 13C NMR : Detect the carbonyl carbon (δ ~210 ppm) and quaternary carbons in the pyran ring (δ ~70–80 ppm) .
- IR Spectroscopy : Confirm the ketone group (C=O stretch ~1700–1750 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?
Methodological Answer:
Q. What computational methods predict the compound’s reactivity in multi-component reactions?
Methodological Answer:
Q. How does the compound’s steric environment influence its biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Molecular Docking : Use AutoDock Vina to assess binding affinity with target enzymes (e.g., cytochrome P450) .
- Steric Maps : Generate Connolly surfaces to visualize steric hindrance from 2,2-dimethyl groups on the pyran ring .
- In Vitro Assays : Test against bacterial biofilms or cancer cell lines, correlating activity with substituent bulkiness .
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields)?
Methodological Answer:
- Process Optimization :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation or ring-opening derivatives) and adjust reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
